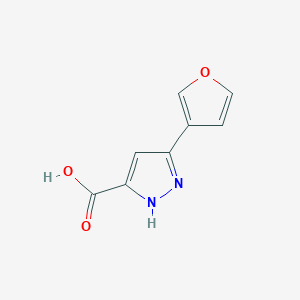

3-(3-furyl)-1H-pyrazole-5-carboxylic acid

Description

Overview of Pyrazole (B372694) and Furan (B31954) Scaffolds in Contemporary Organic Chemistry

Pyrazole and its derivatives are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.gov The pyrazole nucleus is a key component in several commercially successful drugs, which underscores its importance as a "privileged scaffold" in medicinal chemistry.

Furan, a five-membered aromatic heterocycle containing one oxygen atom, is another fundamental building block in organic synthesis. ijabbr.com Furan and its derivatives are prevalent in natural products and have been shown to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. mdpi.comutripoli.edu.ly The furan ring's electronic properties and its ability to participate in various chemical transformations make it a versatile component in the design of complex organic molecules.

Rationale for the Design and Investigation of Furan-Pyrazole Hybrid Architectures

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The rationale behind designing furan-pyrazole hybrid architectures, such as 3-(3-furyl)-1H-pyrazole-5-carboxylic acid, is to leverage the synergistic effects of both heterocyclic systems. This molecular amalgamation can lead to the development of novel compounds with enhanced biological activity, improved selectivity, or novel mechanisms of action. mdpi.com The investigation of these hybrid structures is driven by the potential to discover new lead compounds for drug development and to explore their utility in materials science and agrochemicals.

Chemical Properties and Synthesis

While specific experimental data for this compound is limited in publicly available literature, its chemical properties can be inferred from the general characteristics of pyrazole carboxylic acids and furans. The compound is expected to be a solid at room temperature with a molecular formula of C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆N₂O₃ |

| Molecular Weight | 178.14 g/mol |

| Appearance | Solid (predicted) |

| SMILES | OC(=O)C1=CC(C2=COC=C2)=NN1 |

| InChI | 1S/C8H6N2O3/c11-8(12)7-3-6(9-10-7)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12) |

A plausible synthetic route for this compound involves the reaction of a furan-containing 1,3-dicarbonyl compound with hydrazine (B178648). A common method for the synthesis of pyrazole-3-carboxylic acids is the cyclocondensation of a substituted furan-2,3-dione with hydrazine. researchgate.netdergipark.org.tr This reaction typically proceeds with good regioselectivity to yield the desired pyrazole derivative.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for Furyl-Pyrazole-Carboxylic Acid Derivatives

| Spectroscopic Technique | Predicted Key Signals (for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid) |

| ¹H NMR | Signals corresponding to furan and pyrazole ring protons, and a downfield signal for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbon atoms of the furan and pyrazole rings, and a characteristic signal for the carbonyl carbon of the carboxylic acid. |

| FT-IR (cm⁻¹) | Broad O-H stretching band for the carboxylic acid, C=O stretching vibration, and characteristic bands for the C=N and C=C stretching of the heterocyclic rings. |

It is important to note that the exact chemical shifts and vibrational frequencies for this compound may differ slightly from the 2-furyl isomer due to the different substitution pattern on the furan ring.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. researchgate.netdergipark.org.tr The pyrazole ring can be subject to N-alkylation or N-arylation, while both the pyrazole and furan rings can participate in electrophilic substitution reactions, although the reactivity will be influenced by the presence of the other ring and the carboxylic acid group.

The hybrid nature of this molecule suggests a range of potential applications. Drawing parallels from other furan-pyrazole derivatives, this compound and its analogs could be investigated for their biological activities, including:

Antimicrobial Activity: Both pyrazole and furan scaffolds are known to be present in compounds with antibacterial and antifungal properties. ijabbr.comresearchgate.net

Anti-inflammatory Activity: Many pyrazole derivatives exhibit significant anti-inflammatory effects. nih.gov

Anticancer Activity: The combination of heterocyclic systems is a common strategy in the design of new anticancer agents.

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-3-yl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8(12)7-3-6(9-10-7)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSGAUUMYVXRLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2129110-26-3 | |

| Record name | 3-(furan-3-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 3 3 Furyl 1h Pyrazole 5 Carboxylic Acid and Its Analogues

Precursor Synthesis and Derivatization for the Pyrazole-Furan Core Formation

The initial and critical phase in synthesizing 3-(3-furyl)-1H-pyrazole-5-carboxylic acid involves the strategic construction of the interconnected furan (B31954) and pyrazole (B372694) rings. This is often achieved through the careful selection and reaction of key precursors that enable the formation of the desired heterocyclic core.

Utilization of Furan-2,3-diones as Key Intermediates

Furan-2,3-diones are versatile starting materials in the synthesis of pyrazole derivatives. mdpi.comnih.govresearchgate.net Their reaction with various hydrazine (B178648) derivatives provides a direct route to pyrazole-3-carboxylic acids. dergipark.org.tr For instance, the condensation of 4-benzoyl-5-phenyl-2,3-furandione with specific hydrazones has been shown to yield pyrazole-3-carboxylic acid derivatives. dergipark.org.tr This method is advantageous as it allows for the introduction of various substituents onto the pyrazole ring, depending on the structure of the reacting hydrazone. dergipark.org.tr

Cyclocondensation Reactions with Hydrazines and Hydrazones

Cyclocondensation reactions are fundamental to the formation of the pyrazole ring. nih.govbeilstein-journals.org The classic Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, is a widely used method. wikipedia.org In the context of this compound, a suitable 1,3-dicarbonyl precursor bearing a furan moiety would be required to react with hydrazine.

Variations of this approach include the reaction of α,β-unsaturated aldehydes and ketones with hydrazine, followed by a dehydrogenation step. wikipedia.org The reaction of chalcone (B49325) derivatives with hydrazine derivatives is a well-established method for synthesizing pyrazoline compounds, which can be precursors to pyrazoles. nih.gov Furthermore, the reaction of furan-2,3-diones with arylhydrazines can lead to the formation of pyrazole-3-hydrazides in moderate to good yields. mdpi.comnih.gov Similarly, condensation with N-benzylidene-N'-aryl hydrazines can afford substituted pyrazole-3-carboxylic acids. mdpi.comnih.govresearchgate.net

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Furan-2,3-diones | Arylhydrazines | Pyrazole-3-hydrazides | 45-65 | mdpi.comnih.gov |

| Furan-2,3-dione | N-benzylidene-N'-(4-nitrophenyl) hydrazine | 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | 45 | mdpi.comnih.govresearchgate.net |

| 1,3-Diketones | Arylhydrazines | 1-Aryl-3,4,5-substituted pyrazoles | 59-98 | organic-chemistry.org |

Regioselective Construction of the 1H-Pyrazole Ring System

A significant challenge in the synthesis of substituted pyrazoles from asymmetric 1,3-dicarbonyl compounds and substituted hydrazines is controlling the regioselectivity of the cyclocondensation. The reaction can potentially yield two different regioisomers. The choice of solvent and catalyst can significantly influence the outcome. For example, the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to afford high regioselectivity for the synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org

Recent methodologies have focused on achieving high regioselectivity. One approach involves the use of trichloromethyl enones as starting materials, where the reaction with arylhydrazine hydrochlorides leads to the 1,3-regioisomer, while the free hydrazine yields the 1,5-regioisomer. acs.org Another strategy utilizes N-alkylated tosylhydrazones and terminal alkynes to achieve complete regioselectivity. organic-chemistry.org The development of such regiocontrolled methods is crucial for the unambiguous synthesis of specifically substituted pyrazole derivatives. organic-chemistry.orgacs.org

Functional Group Interconversions on the Carboxylic Acid Moiety

Once the this compound core is established, the carboxylic acid group serves as a versatile handle for further derivatization. Esterification and amidation are common transformations that allow for the exploration of the structure-activity relationship of these compounds.

Esterification Reactions

The carboxylic acid moiety of pyrazole derivatives can be readily converted to its corresponding esters. nih.gov This is often achieved through reaction with an alcohol in the presence of an acid catalyst. A common method involves converting the carboxylic acid to its more reactive acid chloride, which then reacts with an alcohol to form the ester. researchgate.netdergipark.org.tr For instance, 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid can be converted to its acid chloride and subsequently reacted with various alcohols to yield the corresponding esters. dergipark.org.tr Another example is the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters from the corresponding pyrazoline precursors via oxidative dehydrogenation. researchgate.net

Amidation Reactions

Amidation of the carboxylic acid group is a key strategy for creating diverse libraries of pyrazole-based compounds. mdpi.comnih.gov Similar to esterification, the carboxylic acid can be activated, typically by conversion to the acid chloride, before reaction with a primary or secondary amine to form the corresponding amide. researchgate.net This approach has been used to synthesize a variety of pyrazole-3-carboxamides. researchgate.netdergipark.org.tr The synthesis of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides demonstrates the application of this reaction in creating complex pyrazole derivatives. ekb.eg The resulting amides often exhibit a range of biological activities. nih.govnih.gov

Table 2: Functional Group Interconversions of Pyrazole Carboxylic Acids

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Pyrazole-3-carboxylic acid | Alcohol/Acid catalyst or SOCl2 then Alcohol | Pyrazole-3-carboxylate | nih.govresearchgate.netdergipark.org.tr |

| Pyrazole-3-carboxylic acid | SOCl2 then Amine | Pyrazole-3-carboxamide | mdpi.comnih.govresearchgate.net |

| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | SOCl2, then various alcohols | Ester derivatives | dergipark.org.tr |

| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | SOCl2, then various amines | Amide derivatives | dergipark.org.tr |

Development of Efficient and Sustainable Synthetic Protocols

A significant leap forward in the synthesis of pyrazole derivatives has been the application of microwave-assisted organic reaction enhancement (MORE). acs.org Microwave irradiation offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purities compared to conventional heating methods. acs.orgmdpi.com This technique has been successfully employed in the synthesis of various pyrazole hybrids. mdpi.com For instance, the cyclization of substituted dibenzalacetones with hydrazines to form dihydro-pyrazoles under microwave irradiation is completed in 15–70 minutes, a substantial improvement over conventional methods that can take several hours. mdpi.com The efficiency of microwave-assisted synthesis is a recurring theme in the preparation of diverse pyrazole scaffolds. rsc.orgresearchgate.netnih.gov

The table below illustrates the typical advantages of microwave-assisted synthesis over conventional heating for reactions analogous to pyrazole synthesis.

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of Pyrazole/Oxadiazole Hybrids | Conventional | 7–9 h | 70–85% | acs.org |

| Microwave | 9–10 min | 79–92% | ||

| Synthesis of Dihydro-pyrazoles | Conventional (Stirring at 25°C) | 1–24 h | 30–90% | mdpi.com |

| Microwave (100 W, 75°C) | 15–70 min | Medium to Good |

One-pot multicomponent reactions (MCRs) represent another cornerstone of efficient and sustainable synthesis. nih.gov These reactions combine two or more starting materials in a single reaction vessel to form a complex product in one step, thereby avoiding the lengthy separation and purification of intermediates. This approach enhances atom economy, reduces solvent usage and waste, and simplifies experimental procedures. researchgate.net The synthesis of highly functionalized pyrazoles has been achieved through one-pot protocols, demonstrating high productivity and molecular diversity from readily available starting materials. nih.govnih.gov For example, a catalyst-free, one-pot, four-component domino reaction involving hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal (B86788) monohydrate in water has been developed for the synthesis of novel furopyrazole derivatives. researchgate.net Similarly, one-pot methods for synthesizing 1-aryl-3-trifluoromethylpyrazoles and other complex pyrazoles highlight the efficiency of this strategy. rsc.orgacs.org

In line with green chemistry principles, the development of protocols using environmentally benign solvents, such as water, or solvent-free conditions has gained significant attention. thieme-connect.comnih.gov Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. Aqueous syntheses of various pyrazole derivatives have been reported, often employing catalysts that are effective in water. thieme-connect.com Grinding techniques, a form of mechanochemistry, offer a solvent-free alternative that is both energy-efficient and environmentally friendly. nih.govnih.gov The use of novel, reusable catalysts is also a key aspect of sustainable synthesis. nih.gov For instance, modified Layered Double Hydroxides (LDHs) have been used as an efficient and recoverable catalyst for the one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles under green conditions, eliminating the need for toxic organic solvents. nih.gov

The table below provides examples of different sustainable protocols used in the synthesis of pyrazole analogues.

| Sustainable Approach | Key Reagents/Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| One-Pot Multicomponent Reaction | Hydrazines, ethyl acetoacetate, aromatic amines, phenylglyoxal monohydrate | Water, Catalyst-free | High atom economy, reduced waste, use of green solvent | researchgate.net |

| Aqueous Synthesis | Arylhydrazines, malononitrile (B47326) derivatives | FeCl3-PVP catalyst in H2O/PEG-400 | Avoids hazardous organic solvents, high yields (89-97%) | thieme-connect.com |

| Grinding Technique | Enaminonitrile, hydrazine hydrate | Solvent-free, 4 min irradiation | Rapid reaction, high yield (94.1%), energy efficient | nih.gov |

| Reusable Catalyst | Malononitrile, phenyl hydrazine, benzaldehyde (B42025) derivatives | Modified LDH nanocatalyst in H2O/EtOH | Catalyst is recoverable and reusable, green solvent system | nih.gov |

Reactivity and Mechanistic Investigations of 3 3 Furyl 1h Pyrazole 5 Carboxylic Acid

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle that can undergo various chemical transformations. Its reactivity is significantly influenced by the nature and position of its substituents. In 3-(3-furyl)-1H-pyrazole-5-carboxylic acid, the pyrazole ring is substituted with an electron-donating furan (B31954) group at the C3 position and an electron-withdrawing carboxylic acid group at the C5 position.

The N-H proton of the pyrazole ring is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions. The reactivity of the pyrazole ring is a cornerstone of its utility in synthesizing a wide range of biologically active molecules. mdpi.com

Transformations of the Carboxylic Acid Group

The carboxylic acid group at the C5 position is a versatile functional handle for a variety of synthetic modifications. Standard transformations applicable to carboxylic acids can be readily applied to this compound, often proceeding through an activated intermediate like an acid chloride. researchgate.netdergipark.org.tr

Key transformations include:

Esterification: The carboxylic acid can be converted to its corresponding esters by reacting with various alcohols. This is typically achieved by first converting the acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂), followed by treatment with the desired alcohol. researchgate.netdergipark.org.tr

Amide Formation: Similar to esterification, amides can be synthesized by reacting the acid chloride with primary or secondary amines. researchgate.netdergipark.org.tr This reaction is fundamental in medicinal chemistry for creating diverse libraries of compounds.

Reaction with Grignard Reagents: Treatment of pyrazole-3-carboxylic acid derivatives with Grignard reagents, such as methylmagnesium chloride, can lead to the formation of tertiary alcohols after addition to the carbonyl carbon.

Decarboxylation: Solid-state heating of pyrazole carboxylic acids can lead to decarboxylation, removing the COOH group to yield the corresponding 3-(3-furyl)-1H-pyrazole. researchgate.net

Cyclocondensation: The carboxylic acid or its activated derivatives can participate in cyclization reactions. For instance, reaction with hydrazines can lead to the formation of fused ring systems like pyrazolo[3,4-d]pyridazines. researchgate.netdergipark.org.tr

The following table summarizes common transformations of the carboxylic acid group on the pyrazole ring.

| Transformation | Reagent(s) | Product Type |

| Acid Chloride Formation | SOCl₂ | Pyrazole-5-carbonyl chloride |

| Esterification | R-OH (often via acid chloride) | Pyrazole-5-carboxylate ester |

| Amide Formation | R₂-NH (often via acid chloride) | Pyrazole-5-carboxamide |

| Tertiary Alcohol Formation | Grignard Reagent (e.g., R-MgBr) | 2-(Pyrazol-5-yl)propan-2-ol derivative |

| Cyclocondensation | Hydrazine (B178648) hydrate | Pyrazolo[3,4-d]pyridazinone |

Reactivity of the Furan Moiety

The furan ring is a five-membered, electron-rich aromatic heterocycle that is significantly more reactive towards electrophiles than benzene (B151609). youtube.commatanginicollege.ac.in Its aromaticity is weaker, making it prone to addition reactions and ring-opening under certain conditions. matanginicollege.ac.innumberanalytics.com

Electrophilic Aromatic Substitution: Furan undergoes electrophilic substitution preferentially at the C2 and C5 positions (α-positions). matanginicollege.ac.in In this compound, the furan ring is attached at its C3 position. Therefore, the most reactive sites for electrophilic attack are C2' and C5'. These reactions must be conducted under very mild, non-acidic conditions to avoid polymerization or acid-catalyzed ring-opening of the furan moiety. youtube.commatanginicollege.ac.in

Addition Reactions: The reduced aromatic character of furan allows it to undergo addition reactions. For example, catalytic hydrogenation can reduce the furan ring to a tetrahydrofuran (B95107) ring. Reaction with bromine in methanol (B129727) can lead to the formation of 2,5-dihydro-2,5-dimethoxyfuran derivatives. youtube.commatanginicollege.ac.in

Diene Character: Furan can act as a diene in Diels-Alder cycloaddition reactions, a key feature that distinguishes it from more aromatic systems like benzene. numberanalytics.com This reactivity is explored further in the next section.

The relative reactivity of five-membered heterocycles towards electrophiles generally follows the order: Pyrrole (B145914) > Furan > Thiophene > Benzene. matanginicollege.ac.inpharmaguideline.com

Exploration of Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic molecules. Both the furan and pyrazole components of the title compound are relevant in this context.

Furan as a Diene: The furan moiety can readily participate as the 4π-electron component (diene) in [4+2] Diels-Alder reactions with various dienophiles. youtube.comnumberanalytics.com The reactivity of furan in these reactions is higher than that of more aromatic heterocycles like thiophene. matanginicollege.ac.in This allows for the synthesis of complex bicyclic structures, which can serve as versatile synthetic intermediates.

Pyrazole Synthesis via 1,3-Dipolar Cycloaddition: The most common and versatile method for synthesizing the pyrazole ring itself is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. nih.govnih.gov Typically, this involves reacting a diazo compound or a nitrilimine (generated in situ from a hydrazonoyl halide) with an alkyne or an alkene. nih.govorganic-chemistry.org This method allows for high regioselectivity in the synthesis of polysubstituted pyrazoles. researchgate.net For the synthesis of this compound, a plausible route would involve the cycloaddition of a furyl-containing alkyne with a diazo compound.

Mechanistic Studies of Synthetic Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Mechanism of Pyrazole Formation: The [3+2] cycloaddition mechanism for pyrazole synthesis is a concerted pericyclic reaction, although stepwise pathways can also operate depending on the substrates and conditions. organic-chemistry.org Alternative mechanistic pathways, such as metal-mediated inner-sphere N-N bond coupling, have also been investigated. nih.govumn.edu For example, mechanistic studies on pyrazole formation from diazatitanacycles have shown that the first of two oxidation steps is rate-limiting and that coordination of the oxidant to the metal center is critical for reactivity. nih.govumn.edursc.org

Mechanism of Carboxylic Acid Transformations: Transformations of the carboxylic acid group follow well-established organic chemistry mechanisms. The conversion to an acid chloride with thionyl chloride involves a nucleophilic acyl substitution pathway. Subsequent esterification and amidation reactions are also nucleophilic acyl substitutions, where the alcohol or amine acts as the nucleophile attacking the highly electrophilic carbonyl carbon of the acid chloride. The reaction with a Grignard reagent proceeds via nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate that is protonated upon workup to yield a tertiary alcohol.

Mechanism of Electrophilic Substitution on Furan: The mechanism of electrophilic aromatic substitution on the furan ring involves the attack of an electrophile on the electron-rich ring to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. matanginicollege.ac.in Subsequent loss of a proton from the carbon atom that was attacked restores the aromaticity of the ring, yielding the substituted product. The greater stability of the intermediate formed from attack at the α-position explains the observed regioselectivity.

Derivatives and Structure Activity Relationship Sar Studies of Pyrazole Furan Hybrid Compounds

Modifications of the Furan (B31954) Substituent

The furan moiety in pyrazole-furan hybrids is a critical component for interaction with biological targets, and its modification has been a key strategy in structure-activity relationship (SAR) studies. Research has shown that substitutions on the furan ring can significantly influence the compound's potency and efficacy.

For instance, studies on nitrofuran-containing pyrazole (B372694) derivatives have demonstrated notable antibacterial and antifungal activity. The position and nature of substituents on the furan ring play a crucial role in modulating this activity. One study reported that compounds featuring both a pyrazoline and a furan ring demonstrated strong cytotoxic effects against various cancer cell lines, suggesting the furan ring's importance in the molecule's anticancer properties. ijrrjournal.com

In the development of stimulation-2 (ST2) inhibitors, analogs based on a furan-pyrrolidine scaffold were synthesized. The SAR of these compounds was explored by introducing different substituents onto a phenyl ring attached to the furan. Modifications at the 4-position of the B ring (phenyl ring) with groups like dimethyl amine, pyrrolidine, or piperidine (B6355638) improved inhibitory activities by two- to three-fold. nih.gov Conversely, adding a carboxylic acid group at the same position led to reduced activity. nih.gov These findings highlight the sensitivity of biological activity to even minor changes on the furan substituent's periphery.

Table 1: Effect of Furan Ring Modifications on Biological Activity

| Base Scaffold | Modification | Target/Activity | Result |

|---|---|---|---|

| Pyrazole-Nitrofuran | Introduction of nitrofuran moiety | Antibacterial, Antifungal | Good activity observed. nih.gov |

| Pyrazoline-Furan | Furan ring presence | Cytotoxicity (HeLa, MCF7) | Demonstrated strong cytotoxic effect. ijrrjournal.com |

These results collectively confirm the furan ring as a prime target for chemical modification to enhance the biological profile of pyrazole-furan hybrids. mdpi.com

Chemical Modifications at the Pyrazole N-Position

The nitrogen atoms of the pyrazole ring are pivotal to its chemical character, offering sites for modification that can profoundly alter the molecule's physicochemical and pharmacological properties. nih.govnih.gov The N-1 atom of the pyrazole can act as a hydrogen bond donor, while the N-2 atom can act as a hydrogen bond acceptor, making N-substitution a critical factor in drug design. nih.gov

Alkylation of unsymmetrically substituted pyrazoles often yields a mixture of two isomers (N-1 and N-2 alkylation), with the ratio depending on the substituent and solvent. nih.gov SAR studies have consistently shown that the nature of the substituent at the N-position is a key determinant of biological activity.

In a series of cannabinoid receptor antagonists derived from a pyrazole core, a 2,4-dichlorophenyl substituent at the N-1 position was found to be a structural requirement for potent and selective brain cannabinoid CB1 receptor antagonistic activity. elsevierpure.com Similarly, the development of pyrazole derivatives as monoamine oxidase B (MAO-B) inhibitors revealed that 1-thiocarbamoyl-3-substituted phenyl derivatives showed high activity. nih.gov

The introduction of various aryl groups at the N-1 position of pyrazole-imidazoline derivatives was analyzed for its effect on trypanocidal activity. The SAR analysis showed that the potency of these compounds increased with the presence of Br, Cl, and methyl substituents in the para-position of the N-1 aryl ring. nih.govresearchgate.net

Table 2: Influence of N-Position Substituents on Pyrazole Activity

| Pyrazole Core | N-Position Substituent | Target/Activity | Key Finding |

|---|---|---|---|

| Pyrazole-3-carboxamide | 2,4-dichlorophenyl | CB1 Receptor Antagonism | Essential for potent and selective activity. elsevierpure.com |

| Pyrazole | 1-thiocarbamoyl | MAO-B Inhibition | High inhibitory activity observed. nih.gov |

These examples underscore the strategic importance of modifying the N-position of the pyrazole ring to fine-tune the biological activity of these hybrid compounds.

Substitution Patterns on the Pyrazole Ring

Beyond the N-position, substitutions at other positions on the pyrazole ring (C3, C4, and C5) are instrumental in defining the molecule's interaction with biological targets. The core compound, 3-(3-furyl)-1H-pyrazole-5-carboxylic acid, already has defined substituents at C3 and C5, but further modifications offer a rich area for SAR exploration.

For cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position and a carboxamido group at the C3-position were identified as crucial for high antagonistic activity. elsevierpure.com The most potent compound in this series featured a p-iodophenyl group at the C5-position. elsevierpure.com

In another study, a series of 1,3,4-trisubstituted pyrazole derivatives were screened for anti-inflammatory activity. The results indicated that the nature and position of the substituents on the pyrazole ring significantly influenced their efficacy. nih.gov For example, the presence of electron-withdrawing groups on a phenyl ring attached to the pyrazole core has been shown to enhance antimicrobial activity. rsc.org The electronic effects of substituents can modulate the acidity and basicity of the pyrazole ring, thereby affecting its reactivity and biological interactions. nih.gov

The synthesis of pyrazole derivatives for use as xanthine (B1682287) oxidase inhibitors also highlighted the importance of the substitution pattern. A large alkoxy group in a 1-(3-Cyanophenyl)-1H-pyrazole-4-carboxylic acid derivative was found to be critical for its inhibitory potency. researchgate.net

Fused Heterocyclic Systems Incorporating Pyrazole and Furan Moieties

Fusing the pyrazole ring with other heterocyclic systems is a powerful strategy to create rigid, polycyclic structures with novel biological activities. nih.gov These fused systems often exhibit enhanced potency and selectivity compared to their monocyclic precursors. The condensation of 5-aminopyrazoles with various bielectrophilic reagents is a common method to construct these fused systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. ekb.egmdpi.comresearchgate.net

Pyrazolo[3,4-d]pyrimidine is a bicyclic system that has been extensively studied for its anticancer properties. ekb.eg Similarly, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3). researchgate.net The synthesis of pyrazolo[3,4-b]pyrazines has also been reported, with some derivatives showing remarkable anti-inflammatory activity. researchgate.net

While direct examples of fused systems incorporating both a pyrazole and a furan from the parent this compound are specific, the general principle involves using functional groups on the pyrazole ring, such as an amino or carboxyl group, to build the new fused ring. For instance, pyrazole-4-carbaldehydes are versatile precursors for synthesizing a variety of fused heterocyclic systems. researchgate.netsemanticscholar.org The carboxylic acid group on the parent compound can be a starting point for cyclocondensation reactions to form fused systems like pyrazolo[3,4-d]pyridazinones. researchgate.net

Table 3: Examples of Fused Pyrazole Heterocyclic Systems

| Fused System | Precursor Type | Associated Biological Activity |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole | Anticancer, Antiviral. ekb.eg |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | GSK-3 Inhibition. mdpi.comresearchgate.net |

| Pyrazolo[3,4-b]pyrazine | 5-Aminopyrazole | Anti-inflammatory. researchgate.net |

Systemic Analysis of Structural Modifications on In Vitro Biological Efficacy

The SAR analysis of pyrazole-imidazoline derivatives against Trypanosoma cruzi provides an excellent case study. The in vitro screening of a library of 44 analogs showed that replacing an imidazoline (B1206853) ring with a carboxamide group resulted in a significant drop in biological potency. mdpi.com Within a series of structurally similar compounds, specific substitutions on an N-aryl ring led to highly active candidates. mdpi.com For instance, compounds 3j (IC50 = 2.75 µM) and 3m (IC50 = 3.58 µM) were identified as particularly potent against intracellular amastigotes. nih.govmdpi.com This demonstrates that while the core scaffold is important, fine-tuning through peripheral substitutions is essential for maximizing in vitro efficacy.

In another study on pyrazole derivatives as antidiabetic agents, structural modification of a carbohydrazide (B1668358) precursor led to compounds with significantly increased enzymatic inhibition against α-glucosidase and α-amylase. nih.gov The IC50 values for the derivatives Pyz-1 and Pyz-2 against α-glucosidase were 75.62 µM and 95.85 µM, respectively, which were comparable to the standard drug Acarbose. nih.gov

The collective findings from various studies indicate that:

Electron-withdrawing groups on aryl substituents often enhance antimicrobial and anticancer activities. rsc.orgresearchgate.net

Lipophilicity and steric factors introduced by substituents at the N-1 and C-4 positions of the pyrazole ring are critical for modulating activity against various targets, from enzymes to receptors. elsevierpure.comresearchgate.net

The rigidity and conformational constraints imposed by forming fused heterocyclic systems can lead to higher specificity and potency. ekb.egresearchgate.netresearchgate.net

Ultimately, the in vitro biological efficacy of derivatives of this compound is a direct function of how structural modifications affect the molecule's ability to bind to its biological target. A systematic approach to SAR, combining targeted synthesis with in vitro screening, remains the most effective strategy for developing potent and selective therapeutic agents from this chemical class.

Computational and Theoretical Studies on 3 3 Furyl 1h Pyrazole 5 Carboxylic Acid and Its Analogues

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic properties of pyrazole-furan hybrids. A comprehensive DFT study on the closely related isomer, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, provides a strong theoretical foundation for understanding the target molecule. nih.govresearchgate.netdntb.gov.uanih.gov

Geometry Optimization and Conformational Analysis

Theoretical investigations into the molecular structure of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, an analogue of the title compound, have been conducted using DFT methods with the B3LYP hybrid functional and the 6-31G(d) basis set. nih.govresearchgate.netnih.gov Geometry optimization calculations predict that the molecule's most stable form is a planar conformation, where all the constituent atoms are situated within the same geometric plane. researchgate.netdntb.gov.uanih.gov This planarity is attributed to the synergistic effects of resonance delocalization across the pyrazole (B372694) and furan (B31954) rings and potential intramolecular hydrogen bonding between the carboxylic acid's hydroxyl group and a nitrogen atom on the pyrazole ring. researchgate.net This structural rigidity and extended conjugation are key factors influencing the molecule's electronic properties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. youtube.comnumberanalytics.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. irjweb.com For the analogue 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations have determined the energies of these orbitals. nih.govresearchgate.net

The HOMO is primarily localized on the pyrazole ring, indicating this region is the most likely site for electrophilic attack. nih.gov Conversely, the LUMO is centered on the furyl moiety and the carboxylic acid group, suggesting these are the electrophilic, or electron-deficient, regions of the molecule. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of a molecule's electronic stability and reactivity. irjweb.com A large energy gap generally implies high stability and low chemical reactivity. nih.govirjweb.com The calculated HOMO-LUMO gap for the 2-furyl analogue is approximately 4.458 eV, which suggests high electronic stability. nih.govresearchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.907 |

| LUMO | -1.449 |

| Energy Gap (ΔE) | 4.458 |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map illustrates the electrostatic potential on the molecule's surface using a color scale. nih.gov For the analogue 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, MEP analysis helps identify the electron-rich and electron-deficient regions, which correspond to the sites of potential chemical interactions. nih.govresearchgate.net Such analyses reveal that electronically deficient regions form around the hydrogen atoms of amine groups due to their high electronegativity, indicating a strong tendency to attract nucleophiles. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra, which aids in the structural confirmation of synthesized compounds. nih.gov For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, simulated FT-IR spectra show a characteristic broad band in the 3400–3200 cm⁻¹ region, attributed to the O-H stretching vibration of the carboxylic acid group, which is broadened by hydrogen bonding. nih.gov Weaker peaks between 3100 and 3000 cm⁻¹ correspond to C-H stretching vibrations in the furan and pyrazole rings. nih.gov Theoretical NMR spectra have also been calculated to predict the chemical shifts of carbon and proton atoms, providing a detailed map of the molecule's magnetic environment. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions (In Silico, In Vitro Context)

Molecular docking is a powerful in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. eurasianjournals.com This method is widely employed in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level. nih.gov For analogues of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid, docking studies have been performed against various biological targets to evaluate their therapeutic potential.

For instance, pyrazole-furan carboxamide hybrids have been docked against succinate (B1194679) dehydrogenase (SDH) to explore their potential as fungicides. nih.gov Other studies have investigated pyrazole-benzofuran hybrids as inhibitors of α-glucosidase, a target for anti-diabetic drugs. researchgate.net Docking analyses of tetrasubstituted pyrazole derivatives with the cyclooxygenase-2 (COX-2) protein have revealed key hydrogen bond interactions with residues like His90 and Tyr355, providing insights for designing anti-inflammatory agents. msjonline.org Similarly, pyrazoline-conjugated pyrrole (B145914) derivatives have been studied as potential anticancer agents by docking them against the VEGFR-2 protein. nih.gov These simulations consistently highlight the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand within the protein's active site, guiding the rational design of more potent and selective inhibitors. researchgate.net

| Compound Class | Protein Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| Pyrazole-furan/thiophene carboxamides | Succinate Dehydrogenase (SDH) | Antifungal | Demonstrated stronger affinity to SDH than the reference compound, fluxapyroxad. nih.gov |

| Biphenyl pyrazole-benzofuran hybrids | α-glucosidase | Antidiabetic | Pharmacophoric features interacted with the enzyme's active site, showing competitive inhibition. researchgate.net |

| Tetrasubstituted pyrazole derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Formed H-bond interactions with key amino acid residues (His90, Tyr355) in the active site. msjonline.org |

| Pyrazoline-conjugated pyrrole-carboxylic acid derivatives | VEGFR-2 | Anticancer | Showed high binding affinity, comparable to the drug sunitinib, with tight interactions at the ATP site. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Related Pyrazole-Furan Hybrids

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the physicochemical properties of a series of compounds with their biological activities. researchgate.net QSAR models are valuable predictive tools in drug design, helping to optimize lead compounds and predict the activity of new chemical entities. researchgate.netej-chem.org

Several QSAR studies have been conducted on pyrazole derivatives, including furan-pyrazole hybrids, to develop statistically significant models for various biological activities. For example, a QSAR analysis was performed on a series of furan-pyrazole piperidine (B6355638) derivatives to model their inhibitory activity against the Akt1 enzyme, which is relevant in cancer therapy. tandfonline.com Other studies have successfully developed QSAR models for the anti-inflammatory activity of pyrazole derivatives by correlating 3D descriptors with the inhibition of p38 kinase. neuroquantology.com In the context of COX-2 inhibitors, 3-dimensional QSAR studies on tetrasubstituted pyrazole derivatives yielded a statistically significant model with a high coefficient of determination (r²) of 0.835, which was then used to predict the activity of new compounds. msjonline.org These models help to identify the key structural features and physicochemical properties that govern the biological activity of these compounds, thereby facilitating the rational design of new, more potent therapeutic agents. msjonline.orgnih.gov

Reaction Mechanism Elucidation through Computational Chemistry

While specific computational studies detailing the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, the fundamental pathways for pyrazole ring formation have been a significant focus of theoretical investigation. Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into the transition states, intermediates, and reaction energy profiles that govern these syntheses. The elucidation of these mechanisms for analogous compounds allows for a robust understanding of the probable pathways leading to this compound.

The primary synthetic routes to pyrazole cores, such as the Knorr synthesis and 1,3-dipolar cycloadditions, have been computationally modeled to clarify reaction viability, regioselectivity, and the influence of various substituents and catalysts.

Knorr Pyrazole Synthesis Pathway

The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, is a cornerstone of pyrazole chemistry. fao.orgjk-sci.comnih.gov Computational studies have been instrumental in mapping the multi-step mechanism of this reaction. The synthesis of a 3-furyl substituted pyrazole carboxylic acid via this route would likely involve a 1-(3-furyl)-1,3-dicarbonyl precursor reacting with hydrazine.

DFT calculations on analogous systems have elucidated the following key steps:

Initial Attack: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the dicarbonyl compound.

Intermediate Formation: This leads to the formation of a hemiaminal-type intermediate or an enamine, depending on the reaction conditions. rgmcet.edu.inorganic-chemistry.org Computational models help determine which pathway is energetically more favorable.

Cyclization and Dehydration: The terminal nitrogen of the hydrazine moiety then attacks the second carbonyl group, leading to a cyclic intermediate. Subsequent dehydration steps, which are often the rate-determining part of the sequence, yield the aromatic pyrazole ring. rgmcet.edu.inwikipedia.org

Theoretical investigations focus on calculating the activation energies (Ea) for each step and the thermodynamic stability of all intermediates. By mapping the potential energy surface, researchers can predict the most likely reaction pathway and identify the transition states. fao.org For example, studies have shown that the cyclization step often has a significant energy barrier that can be influenced by catalysis or solvent effects.

Table 1: Illustrative Calculated Energy Profile for a Generic Knorr-type Pyrazole Synthesis The following data is representative of typical DFT calculations for analogous reactions and serves to illustrate the insights gained from computational studies.

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Dicarbonyl + Hydrazine) | 0.0 | Reference energy level. |

| 2 | Transition State 1 (Initial Attack) | +15.2 | Energy barrier for the formation of the initial adduct. |

| 3 | Hemiaminal Intermediate | -5.8 | A stable intermediate formed after the initial nucleophilic attack. |

| 4 | Transition State 2 (Cyclization) | +22.5 | The rate-determining energy barrier for the ring-closing step. |

| 5 | Cyclic Intermediate | -2.1 | The heterocyclic, non-aromatic intermediate prior to dehydration. |

| 6 | Product (Pyrazole + 2 H₂O) | -35.7 | The thermodynamically stable final aromatic product. |

1,3-Dipolar Cycloaddition Pathway

Another prevalent and powerful method for pyrazole synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole (like a nitrile imine) and a dipolarophile (like an alkyne or alkene). organic-chemistry.orgmdpi.com To synthesize this compound, this could involve the reaction of a nitrile imine generated from a 3-furyl hydrazonoyl halide with an alkyne containing a carboxyl group or its ester equivalent.

Computational chemistry is crucial for understanding the regioselectivity of these reactions, which determines the final substitution pattern on the pyrazole ring. DFT calculations can predict whether the reaction proceeds through a concerted mechanism (a single transition state) or a stepwise mechanism involving a diradical intermediate. nih.gov For most 1,3-dipolar cycloadditions leading to pyrazoles, a concerted, albeit often asynchronous, mechanism is favored. rsc.org

Key insights from computational studies include:

Frontier Molecular Orbital (FMO) Analysis: The energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice versa) are calculated. The smaller the HOMO-LUMO gap, the more favorable the reaction. This analysis helps predict the reactivity and regioselectivity of the cycloaddition.

Activation Energy Calculations: By modeling the transition state structures for the formation of different possible regioisomers, the activation barriers can be calculated. The isomer formed via the lowest energy barrier is predicted to be the major product. nih.gov This is essential for designing syntheses that yield the desired 3,5-substituted pyrazole.

Table 2: Example FMO Energies and Activation Barriers for a Regioselective [3+2] Cycloaddition This table presents hypothetical, yet representative, DFT calculation results for the cycloaddition forming a substituted pyrazole, illustrating the prediction of regioselectivity.

| Parameter | Pathway to Isomer A (e.g., 3,5-disubstituted) | Pathway to Isomer B (e.g., 3,4-disubstituted) | Implication |

|---|---|---|---|

| HOMO (Nitrile Imine) | -5.9 eV | The HOMO-LUMO gap for Pathway A is smaller, suggesting a more favorable orbital interaction. | |

| LUMO (Alkyne) | -1.1 eV | ||

| Calculated Activation Energy (Ea) | 18.3 kcal/mol | 24.1 kcal/mol | Pathway A has a significantly lower energy barrier, predicting that Isomer A will be the major product. |

| Reaction Energy (ΔG) | -40.5 kcal/mol | -38.2 kcal/mol | Both reactions are thermodynamically favorable, but the kinetic control (Ea) is the deciding factor for product distribution. |

Research Applications and Future Outlook in Chemical Biology

Role as Biochemical Probes for Proteomics Research

Chemical proteomics utilizes small molecule probes to investigate protein function and interactions directly in complex biological systems. nih.govcreative-biolabs.comnih.gov These probes are designed to bind to specific proteins, enabling their identification and functional analysis. creative-biolabs.com Activity-based protein profiling (ABPP) is a key technology in this field that employs chemical probes that covalently bind to the active sites of specific enzyme classes. creative-biolabs.comwikipedia.org A typical probe consists of a reactive group, or "warhead," that forms a covalent bond with a target protein, and a tag for detection and purification. wikipedia.org

While direct application of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid as a proteomics probe is not extensively documented, the pyrazole (B372694) scaffold is a known feature in biochemicals designed for such research. For instance, the closely related compound 3-(2-furyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is classified as a biochemical for proteomics research. scbt.com The structural components of this compound—the furan (B31954) and pyrazole rings and the carboxylic acid group—provide functional handles that can be chemically modified. nih.gov These sites allow for the attachment of reporter tags (like fluorophores) or reactive groups, transforming the core molecule into a tailored chemical probe to explore protein interactions and functions within the cellular environment. nih.govresearchgate.net Theoretical studies on the similar 3-(2-furyl)-1H-pyrazole-5-carboxylic acid suggest its potential in sensor applications, which aligns with the functional principles of a biochemical probe. nih.gov

Utilization as Synthetic Intermediates in Advanced Organic Synthesis

The pyrazole carboxylic acid framework is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for constructing more complex molecules. eurekaselect.comnih.govresearchgate.net The carboxylic acid group on the pyrazole ring is a key functional handle that can be readily converted into a variety of other chemical groups, enabling the synthesis of large libraries of derivative compounds. nih.govresearchgate.net

A common and powerful synthetic strategy involves the conversion of the carboxylic acid to a more reactive acid chloride. nih.gov This transformation is typically achieved by reacting the parent acid with reagents like thionyl chloride (SOCl₂). The resulting pyrazole acid chloride is a highly valuable intermediate that can readily react with a wide range of nucleophiles. For example, reaction with various amines leads to the formation of pyrazole carboxamides, a class of compounds frequently explored for their biological activities. nih.govresearchgate.net This modular approach allows chemists to systematically alter the structure of the molecule and investigate how these changes affect its properties and biological function. nih.gov

| Starting Material | Reagent | Intermediate/Product | Transformation Type |

|---|---|---|---|

| 1H-pyrazole-4-carboxylic acid | Thionyl chloride (SOCl₂) | Pyrazole acid chloride | Acid Chloride Formation nih.gov |

| Pyrazole acid chloride | Substituted Amines | Pyrazole Carboxamides | Amide Synthesis nih.govresearchgate.net |

| Ethyl 1H-pyrazole-4-carboxylate | NaOH / HCl | 1H-pyrazole-4-carboxylic acid | Saponification/Acidification nih.gov |

Potential in Agrochemical Research and Development

The pyrazole ring is a well-established and vital component in modern agrochemicals, including fungicides, insecticides, and herbicides. rhhz.netresearchgate.net Specifically, pyrazole carboxamide derivatives have been successfully developed and commercialized as potent fungicides that act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in pathogenic fungi. nih.gov The structural versatility of the pyrazole ring allows for fine-tuning of biological activity and selectivity. researchgate.net

Research in this area focuses on synthesizing novel derivatives of pyrazole carboxylic acids to discover new crop protection agents. researchgate.net For example, computational (in silico) studies have been conducted on pyrazole-furan carboxamide derivatives to evaluate their potential as fungicides against plant pathogens like Sclerotinia sclerotiorum. researchgate.net Furthermore, the introduction of fluorine atoms into the pyrazole structure has been shown to enhance the efficacy of pesticides. nih.gov The this compound scaffold represents a promising starting point for the development of new, effective, and potentially multipurpose agricultural chemicals that can combat fungal, oomycete, and bacterial diseases in plants. acs.org

Innovations in Drug Discovery Lead Compound Optimization (Pre-clinical Research Focus)

In preclinical drug discovery, lead optimization is the iterative process of modifying a biologically active compound to improve its therapeutic properties. researchgate.netresearchgate.net The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of successful drugs targeting various diseases. nih.govresearchgate.netmdpi.com Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. eurekaselect.commdpi.com

The this compound molecule serves as an excellent starting point, or "lead compound," for optimization. researchgate.netnih.gov Medicinal chemists can systematically modify its structure to enhance potency, improve selectivity for the biological target, and optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion). acs.orgacs.org For instance, research on 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives demonstrated their potential as endothelin-1 (B181129) antagonists for cardiovascular applications, highlighting how modifications at the 3-position of the pyrazole ring can yield potent biological activity. nih.gov The carboxylic acid group is a particularly useful site for modification, allowing for the creation of amides and esters to fine-tune the compound's interaction with biological targets and improve its drug-like characteristics. nih.gov This strategic modification is a key aspect of advancing promising compounds from initial discovery towards potential clinical development. acs.org

| Optimization Goal | Strategy for Pyrazole-Carboxylic Acid Scaffold | Example |

|---|---|---|

| Enhance Potency | Modify substituents on the furan or pyrazole rings to improve binding to the target protein. | Introduction of specific groups to increase hydrophobic or hydrogen-bonding interactions. acs.org |

| Improve Selectivity | Introduce chiral elements or bulky groups to exploit unique features of the target's binding site. | Using chiral amines to form amides, leading to higher selectivity for the target enzyme over related ones. acs.org |

| Optimize Pharmacokinetics | Modify the carboxylic acid to an ester (prodrug) or cap the group to reduce polarity and improve membrane penetration. | Conversion to an ester to improve oral absorption, which is then hydrolyzed in the body to release the active acid. |

| Reduce Off-Target Effects | Systematically alter peripheral chemical groups to eliminate interactions with unintended targets like hERG channels. | Structural modifications that maintain target potency while reducing hERG inhibition. acs.org |

Q & A

Q. What are the standard synthetic routes for 3-(3-furyl)-1H-pyrazole-5-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation or cross-coupling strategies. For example:

- Cyclocondensation : A pyrazole-carboxylic acid derivative can be synthesized by reacting a β-ketoester (e.g., ethyl acetoacetate) with a furan-containing hydrazine derivative under reflux in ethanol or DMF. Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid .

- Cross-coupling : Suzuki-Miyaura reactions using palladium catalysts (e.g., Pd(PPh₃)₄) enable the introduction of aryl groups to the pyrazole core. Optimizing solvent (DMF/H₂O mixtures), temperature (80–100°C), and stoichiometry of boronic acids improves yields .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- NMR/IR : ¹H/¹³C NMR confirms the furyl and pyrazole substituents, while IR identifies carboxylic acid C=O stretches (~1700 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, a related furyl-benzimidazole-carboxylic acid derivative showed planar geometry with intermolecular O–H···N hydrogen bonds stabilizing the crystal lattice .

Q. How is this compound applied in metal ion coordination or extraction studies?

Pyrazole-carboxylic acids act as ligands for transition metals. For instance:

- Solid-phase extraction : 3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid (structurally analogous) was immobilized on graphene oxide to preconcentrate Fe(III) and Mn(II) from water, achieving >90% recovery via pH-dependent chelation .

- Coordination chemistry : The carboxylate group binds metal ions, forming complexes analyzed via UV-Vis and atomic absorption spectroscopy .

Q. What are the solubility and stability considerations for handling this compound?

Q. How is purity assessed using chromatographic or spectrometric techniques?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities.

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₇N₂O₄⁺) .

Advanced Research Questions

Q. How can cyclocondensation reactions be optimized to improve yields of the pyrazole core?

- Catalyst screening : Bases like K₂CO₃ or Et₃N enhance cyclization efficiency.

- Solvent effects : Replacing ethanol with DMF increases reaction rates but may require post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) .

- Theoretical modeling : DFT calculations predict transition states and optimize substituent electronic effects on reaction pathways .

Q. How to resolve contradictions in spectroscopic data for structural elucidation?

- Multi-technique validation : Combine 2D NMR (HSQC, HMBC) to assign ambiguous protons. For example, a methyl group at C5 of pyrazole shows distinct NOESY correlations with adjacent substituents .

- X-ray vs. computational : Compare experimental crystallographic data with DFT-optimized geometries to identify conformational discrepancies .

Q. What computational approaches predict the reactivity of this compound in metal-organic frameworks (MOFs)?

Q. What role does this compound play in designing enzyme inhibitors or bioactive derivatives?

- Derivatization : Esterification or amidation of the carboxylic acid group enhances membrane permeability. For example, hydrazone derivatives of pyrazole-carboxylic acids showed antibacterial activity against E. coli .

- Structure-activity relationships (SAR) : Modifying the furyl group to thiophene or phenyl alters bioactivity. A triazolothiadiazine-pyrazole hybrid exhibited antiproliferative effects in cancer cell lines .

Q. How are advanced purification techniques applied to isolate enantiomers or polymorphs?

- Chiral chromatography : Use cellulose-based columns with hexane/isopropanol gradients to separate enantiomers.

- Crystallization screening : Varying solvent polarity (e.g., acetone vs. ethyl acetate) isolates polymorphs, as seen in analogous pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.